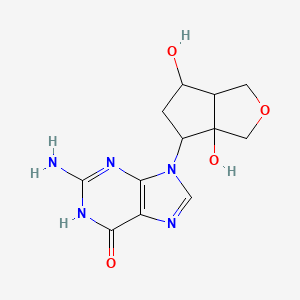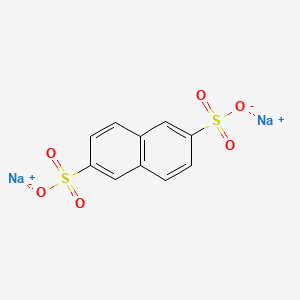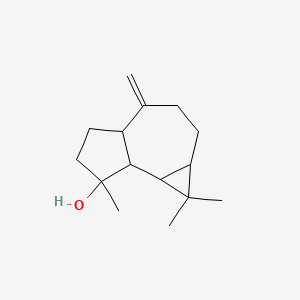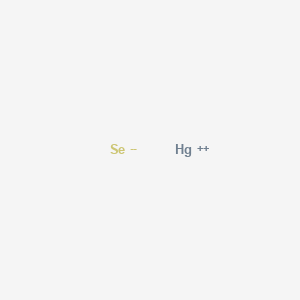
Mercury(2+);selenium(2-)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Mercury(2+);selenium(2-) is a compound formed by the combination of mercury and selenium ions. This compound is of significant interest due to its unique properties and interactions, particularly in the context of environmental science and toxicology. Mercury is a well-known toxic element, while selenium, although essential in small amounts, can also be toxic at higher concentrations. The interaction between these two elements can influence their bioavailability and toxicity, making Mercury(2+);selenium(2-) a compound of considerable scientific interest .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The preparation of Mercury(2+);selenium(2-) typically involves the direct reaction of elemental mercury with selenium. This can be achieved through various methods, including gas-phase reactions and solid-state reactions. For example, mercury vapor can be passed over selenium at elevated temperatures to form Mercury(2+);selenium(2-). Alternatively, mercury and selenium powders can be mixed and heated to induce the reaction .
Industrial Production Methods: In industrial settings, the production of Mercury(2+);selenium(2-) may involve more sophisticated techniques to ensure purity and control over the reaction conditions. These methods can include the use of controlled atmospheres to prevent contamination and the application of specific temperature and pressure conditions to optimize the yield of the desired compound .
Análisis De Reacciones Químicas
Types of Reactions: Mercury(2+);selenium(2-) can undergo various chemical reactions, including oxidation, reduction, and substitution reactions. The compound’s reactivity is influenced by the oxidation states of mercury and selenium, as well as the specific conditions under which the reactions occur .
Common Reagents and Conditions: Common reagents used in reactions involving Mercury(2+);selenium(2-) include oxidizing agents such as nitric acid and reducing agents like sodium borohydride. The conditions for these reactions can vary, but they often involve specific temperature and pH ranges to ensure the desired reaction pathway .
Major Products Formed: The major products formed from reactions involving Mercury(2+);selenium(2-) depend on the specific reagents and conditions used. For example, oxidation reactions may produce mercury oxides and selenium oxides, while reduction reactions could yield elemental mercury and selenium .
Aplicaciones Científicas De Investigación
Mercury(2+);selenium(2-) has several scientific research applications, particularly in the fields of environmental science, toxicology, and materials science. In environmental science, the compound is studied for its role in the bioavailability and toxicity of mercury and selenium in ecosystems. Researchers investigate how the compound influences the accumulation and distribution of these elements in various organisms .
In toxicology, Mercury(2+);selenium(2-) is of interest due to its potential to mitigate mercury toxicity. Selenium can bind to mercury, reducing its bioavailability and toxicity. This interaction is particularly relevant in the context of mercury exposure from dietary sources, such as fish consumption .
The compound’s unique properties make it a candidate for use in various technological applications .
Mecanismo De Acción
The mechanism by which Mercury(2+);selenium(2-) exerts its effects involves the formation of stable complexes between mercury and selenium. These complexes can reduce the bioavailability of mercury, thereby mitigating its toxic effects. The molecular targets of this interaction include selenoproteins and other selenium-containing molecules, which can bind to mercury and prevent it from interacting with cellular components .
Comparación Con Compuestos Similares
Mercury(2+);selenium(2-) can be compared to other mercury and selenium compounds, such as mercury sulfide and selenium dioxide. While all these compounds involve mercury or selenium, Mercury(2+);selenium(2-) is unique in its ability to form stable complexes that reduce mercury toxicity. This property distinguishes it from other mercury compounds, which may not have the same mitigating effects .
List of Similar Compounds:- Mercury sulfide (HgS)
- Selenium dioxide (SeO2)
- Mercury telluride (HgTe)
- Cadmium selenide (CdSe)
- Zinc selenide (ZnSe)
Conclusion
Mercury(2+);selenium(2-) is a compound of significant scientific interest due to its unique properties and interactions Its ability to form stable complexes that reduce mercury toxicity makes it a valuable subject of study in environmental science, toxicology, and materials science
Propiedades
Número CAS |
11138-42-4 |
|---|---|
Fórmula molecular |
HgSe |
Peso molecular |
279.56 g/mol |
Nombre IUPAC |
mercury(2+);selenium(2-) |
InChI |
InChI=1S/Hg.Se/q+2;-2 |
Clave InChI |
PZWRDGVMERHXIK-UHFFFAOYSA-N |
SMILES canónico |
[Se-2].[Hg+2] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[(1S,2S,6S,7R)-3,5-dioxo-4-azatricyclo[5.2.1.02,6]dec-8-en-4-yl]-N-quinolin-8-ylbenzamide](/img/structure/B15285044.png)
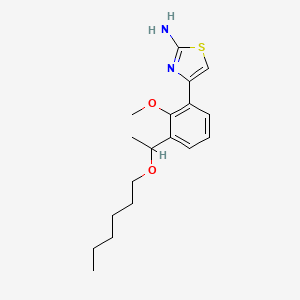
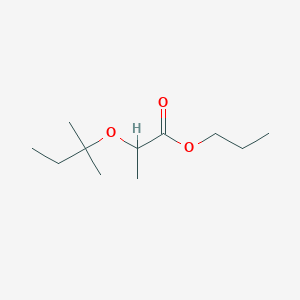
![(R)-3-(4-(7H-Pyrrolo[2,3-d]pyrimidin-4-yl)-1H-pyrazol-1-yl)-3-cyclopentylpropanenitrile phosphate;Beta-cyclopentyl-4-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)-(Betar)-1H-pyrazole-1-propanenitrile, phosphate](/img/structure/B15285065.png)
![2-[(5-Chloro-1-benzothien-3-yl)methyl]-4-quinazolinol](/img/structure/B15285073.png)
![(S)-2-[2-(Boc-amino)-3-(1-trityl-4-imidazolyl)propanamido]-2-methylpropanoic Acid](/img/structure/B15285077.png)
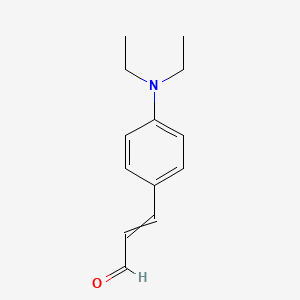
![6-[(8a-Carboxy-4,4,6a,6b,11,11,14b-heptamethyl-1,2,3,4a,5,6,7,8,9,10,12,12a,14,14a-tetradecahydropicen-3-yl)oxy]-3,4-dihydroxy-5-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxane-2-carboxylic acid](/img/structure/B15285089.png)

![1-[(2R,3R,4S,5R)-5-[[Bis(4-methoxyphenyl)(phenyl)methoxy]methyl]-4-[(tert-butyldimethylsilyl)oxy]-3-hydroxy-2-tetrahydrofuryl]pyrimidine-2,4(1H,3H)-dione](/img/structure/B15285098.png)
